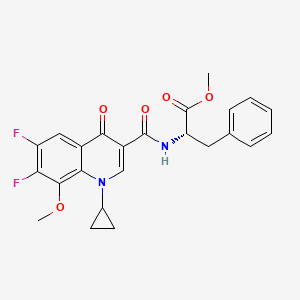

C24H22F2N2O5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound is a derivative of ezetimibe , a medication used to lower cholesterol levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the fluorophenyl intermediate: This involves the reaction of a fluorobenzene derivative with appropriate reagents to introduce the fluorine atoms.

Nitroso group introduction: The nitroso group is introduced through a reaction with nitrosating agents under controlled conditions.

Hydroxylation: The hydroxyl groups are introduced via oxidation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

Scaling up the synthesis: Using larger reactors and optimizing the temperature, pressure, and reaction time.

Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Quality control: Ensuring the product meets the required specifications through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Oxidation products: Ketones, carboxylic acids.

Reduction products: Amines.

Substitution products: Compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid: has several applications in scientific research:

Medicinal chemistry: As a derivative of ezetimibe, it can be studied for its potential cholesterol-lowering effects and other pharmacological properties.

Pharmaceutical research: It can be used as a reference standard or impurity marker in the quality control of ezetimibe formulations.

Biological studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)(nitroso)amino)(4-hydroxyphenyl)methyl)-5-hydroxypentanoic acid involves its interaction with specific molecular targets in the body. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluorine atoms can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

Ezetimibe: The parent compound, used to lower cholesterol levels.

Other fluorophenyl derivatives: Compounds with similar structures but different functional groups.

Uniqueness

Presence of nitroso group: This makes it distinct from ezetimibe and other derivatives, potentially offering unique pharmacological properties.

Dual fluorine atoms: Enhances its binding affinity and stability.

Biological Activity

The compound C24H22F2N2O5, also known as a member of the class of fluorinated organic compounds, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

- Molecular Formula: this compound

- Molecular Weight: 442.44 g/mol

- IUPAC Name: 4-(4-(2,4-difluorophenyl)-1-piperazinyl)-6-methyl-1,3-benzodioxole-5-carboxylic acid

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity

This compound exhibits a range of biological activities, including:

- Anticancer Activity: Preliminary studies indicate that this compound may induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

- Antimicrobial Properties: Research has shown that this compound possesses significant antibacterial and antifungal activities. It has been tested against several pathogenic strains, demonstrating effectiveness particularly against Gram-positive bacteria.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases or proteases, altering cellular functions.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Binding Affinity: The compound binds to active sites on target proteins, inhibiting their activity. This can lead to downstream effects on various cellular processes.

- Signal Transduction Modulation: By interfering with signaling pathways, this compound can alter gene expression patterns associated with cell growth and apoptosis.

Case Studies

Several case studies have explored the efficacy of this compound in diverse applications:

- Anticancer Efficacy in vitro:

- A study evaluated the effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.

- Mechanistic assays revealed that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HCT116 | 20 | Cell cycle arrest |

| A549 | 25 | Reactive oxygen species generation |

- Antimicrobial Activity:

- In a comparative study against common pathogens, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans.

- Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for C. albicans.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

| Candida albicans | 64 |

Properties

Molecular Formula |

C24H22F2N2O5 |

|---|---|

Molecular Weight |

456.4 g/mol |

IUPAC Name |

methyl (2S)-2-[(1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carbonyl)amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H22F2N2O5/c1-32-22-19(26)17(25)11-15-20(22)28(14-8-9-14)12-16(21(15)29)23(30)27-18(24(31)33-2)10-13-6-4-3-5-7-13/h3-7,11-12,14,18H,8-10H2,1-2H3,(H,27,30)/t18-/m0/s1 |

InChI Key |

CKVRBAVXCYHAPP-SFHVURJKSA-N |

Isomeric SMILES |

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)OC |

Canonical SMILES |

COC1=C2C(=CC(=C1F)F)C(=O)C(=CN2C3CC3)C(=O)NC(CC4=CC=CC=C4)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.